1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
1-(2,6-Difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea-based small molecule characterized by a 2,6-difluorobenzyl group attached to one urea nitrogen and a 1-methylindol-3-yl moiety on the other.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-22-10-15(11-5-2-3-8-16(11)22)21-17(23)20-9-12-13(18)6-4-7-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRSRTGNYVUHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with 1-methyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides and catalysts to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- Fluorine vs. Isopropyl Groups : The 2,6-difluorobenzyl group in the target compound may enhance metabolic stability and binding affinity compared to the 2,6-diisopropylphenyl group in CAS 145131-40-3. Fluorine’s electronegativity and small size improve membrane permeability and resistance to oxidative metabolism .
- Indole Modifications : The 1-methylindol-3-yl moiety is conserved across analogs, suggesting its critical role in hydrophobic interactions or π-stacking with target proteins. However, alkyl chain length variations (e.g., hexyl in CAS 145131-39-1 vs. pentyl in CAS 145131-40-4) influence solubility and bioavailability .
Mechanistic Divergence
- TAK-385: Unlike the target compound, TAK-385 incorporates a tetrahydrothienopyrimidine core, enabling potent GnRH antagonism. Its reduced cytochrome P450 inhibition highlights how structural complexity can mitigate off-target effects .
- Rufinamide: While sharing the 2,6-difluorobenzyl group, rufinamide’s triazole-carboxamide scaffold confers anticonvulsant activity via sodium channel modulation, demonstrating how minor structural changes (urea vs. triazole) drastically alter therapeutic application .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Lipophilicity : The target compound’s molecular weight is likely lower than analogs like CAS 145131-39-1 (MW 499.71), suggesting improved CNS penetration if intended for neurological targets.
- Metabolic Stability: Fluorinated analogs (e.g., TAK-385, rufinamide) generally exhibit longer half-lives due to fluorine’s resistance to CYP450-mediated oxidation, a property absent in non-fluorinated analogs like CAS 145131-40-4 .
Biological Activity
1-(2,6-Difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structural features, including the difluorobenzyl and indole moieties, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-[(2,6-difluorophenyl)methyl]-3-(1-methylindol-3-yl)urea
- Molecular Formula : C17H15F2N3O
- Molecular Weight : 329.32 g/mol
Synthesis
The synthesis of this compound typically involves:
- Reaction of 2,6-difluorobenzylamine with 1-methyl-1H-indole-3-carboxylic acid.
- Formation of the urea linkage using coupling reagents such as carbodiimides.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound can bind to receptors, modulating their activity and influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that compounds with indole structures often possess anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of indole can inhibit tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines.
Enzyme Inhibition
Research has indicated potential enzyme inhibition capabilities:
- Histone Deacetylase Inhibition : Indole derivatives have been reported as potent histone deacetylase inhibitors (HDACi), which play a critical role in cancer treatment by altering gene expression .
Case Studies
Several case studies highlight the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
